REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.[CH3:11][O:12][C:13]([O:17][Si](C)(C)C)=[C:14]([CH3:16])[CH3:15]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[F-].[Zn+2].[F-]>[CH3:11][O:12][C:13](=[O:17])[C:14]([CH3:16])([C:2]1[CH:7]=[N:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)[CH3:15] |f:2.3.4,5.6.7|
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(=C(C)C)O[Si](C)(C)C
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Name
|
|
Quantity
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1.8 g
|
Type
|
catalyst
|
Smiles
|
[F-].[Zn+2].[F-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purged with nitrogen
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Type
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ADDITION
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Details
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Tri-tert-butylphosphine (3.5 ml of a 1.0 M solution in toluene) and 140 ml of DMF were added by syringe
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at 80 degrees centigrade overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
|
Details
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The reaction was diluted with ethyl acetate, water
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Type
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ADDITION
|
Details
|
was added
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)(C=1C=NC(=CC1)[N+](=O)[O-])C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |